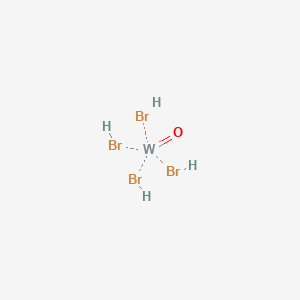
(3-Methylthiophen-2-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylthiophen-2-yl)acetyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)acetyl chloride typically involves the acylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
(3-Methylthiophen-2-yl)acetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various thiophene-based compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound can be used to synthesize bioactive molecules that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)acetyl chloride depends on its chemical reactivity and the nature of its interactions with other molecules. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets, modulating their activity. The acetyl chloride group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: Similar in structure but with different substitution patterns on the thiophene ring.
2-Acetyl-3-methylthiophene: Another thiophene derivative with acetyl substitution at different positions.
Thiophene-2-acetyl chloride: A related compound with the acetyl chloride group attached to the thiophene ring at a different position.
Uniqueness
(3-Methylthiophen-2-yl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored functionalities for various applications.
Properties
CAS No. |
178911-88-1 |
|---|---|
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)acetyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3 |
InChI Key |
WMYLFDDOZNTFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)



![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)



